N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride
Description
Chemical Identity and Nomenclature
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride possesses the molecular formula C₈H₁₉ClN₂O₂S and a molecular weight of 242.77 g/mol. The compound is registered under the Chemical Abstracts Service number 1171503-08-4 for the hydrochloride salt form, with the free base form carrying the identifier 939758-18-6. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic chemical structure.
The compound's structural complexity is captured in its International Chemical Identifier string: InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H. This identifier encodes the precise connectivity and stereochemistry of the molecule, including the presence of the hydrochloride salt. The corresponding Simplified Molecular Input Line Entry System representation is CS(=O)(=O)NC1(CCCCC1)CN.Cl, which provides a linear notation for the chemical structure.
Alternative nomenclature systems and synonyms for this compound include N-(1-(aminomethyl)cyclohexyl)methanesulfonamide hydrochloride and various registry numbers such as 939758-18-6 for related forms. The compound maintains consistent molecular connectivity across these different naming conventions, with variations primarily reflecting different salt forms or stereochemical specifications.
Historical Development and Research Context
The development of this compound emerged from broader research initiatives exploring cyclohexyl-based pharmaceutical compounds, particularly in the context of neurological disorder treatments. Patent literature indicates that compounds with 1-substituted-1-aminomethyl-cycloalkane structures, including this specific derivative, were developed as gabapentin analogues for treating neurological disorders. These research efforts were motivated by the clinical success of gabapentin, which demonstrated effectiveness in epilepsy treatment since 1994 and showed promise for chronic pain states, psychiatric disorders, and movement disorders.
The compound's creation date in chemical databases is recorded as July 21, 2009, with the most recent modifications occurring as recently as May 24, 2025. This timeline suggests ongoing research interest and potential developments in synthetic methodologies or applications. The compound has been assigned the molecular formula descriptor identifier MFCD09054705, indicating its inclusion in major chemical databases and commercial availability for research purposes.
Research into this compound class was driven by the need to develop gabapentin analogues with improved therapeutic profiles while maintaining or enhancing the beneficial effects observed with the parent compound. The specific aminomethyl cyclohexyl framework represents an attempt to optimize molecular properties through systematic structural modifications of known active pharmaceutical ingredients.
Classification within Sulfonamide Derivatives
This compound belongs to the broader class of sulfonamide compounds, which are characterized by the presence of the sulfonamide functional group (-SO₂NH₂). Sulfonamides represent a significant class of synthetic antimicrobial drugs that have been pharmacologically utilized as broad-spectrum treatments for human and animal bacterial infections. The general structure of sulfonamides involves a central sulfur atom with two doubly bonded oxygens, bonded to a nitrogen atom and typically an aniline group.
Within the sulfonamide classification system, this compound represents a departure from traditional antibacterial sulfonamides due to its unique cyclohexyl-aminomethyl substituent pattern. Traditional sulfonamides are classified into two primary groups: antibacterial sulfonamides containing an aromatic amine, and non-antibacterial sulfonamides without an aromatic amine. This particular compound falls into a specialized subcategory that incorporates aliphatic ring systems rather than the typical aromatic frameworks.
The compound's sulfonamide moiety contributes to its potential as a carbonic anhydrase inhibitor, a property shared with many sulfonamide derivatives. Carbonic anhydrase inhibitors have found applications ranging from anti-hyperthyroidism treatments to glaucoma management. The structural characteristics of this compound, particularly the presence of the methanesulfonamide group, position it within the broader category of compounds that can interact with zinc-containing metalloenzymes.
Table 1: Classification of Sulfonamide Derivatives and Their Primary Applications
| Sulfonamide Type | Structural Characteristics | Primary Applications | Example Compounds |
|---|---|---|---|
| Antibacterial Sulfonamides | Aromatic amine groups | Bacterial infections | Sulfamethazine, Sulfadiazine |
| Non-antibacterial Sulfonamides | Lack aromatic amine | Various therapeutic uses | Acetazolamide, Furosemide |
| Cyclohexyl Sulfonamides | Aliphatic ring systems | Neurological disorders, Enzyme inhibition | N-[1-(aminomethyl)cyclohexyl]methanesulfonamide |
Relationship to Gabapentin Analogues
The structural relationship between this compound and gabapentin analogues represents a significant aspect of its chemical identity. Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, shares the fundamental aminomethyl cyclohexyl framework with this sulfonamide derivative. The key structural difference lies in the replacement of the carboxylic acid functional group of gabapentin with a methanesulfonamide moiety.
Patent documentation specifically identifies compounds with 1-substituted-1-aminomethyl-cycloalkane structures as gabapentin analogues designed for neurological disorder treatment. The aminomethyl cyclohexyl core structure is maintained across this compound class, with variations occurring in the substituent groups attached to the cyclohexyl ring. This structural conservation suggests that the aminomethyl cyclohexyl framework contributes essential pharmacological properties that researchers sought to preserve while modifying other molecular regions.
Gabapentin itself represents a lipophilic gamma-aminobutyric acid analogue capable of crossing the blood-brain barrier, properties that have made it clinically valuable since 1994. The compound has demonstrated therapeutic effects in epilepsy, chronic pain states including neuropathic pain, psychiatric disorders such as panic and anxiety, and movement disorders including multiple sclerosis. The development of related compounds like this compound represents attempts to enhance or modify these therapeutic properties through structural modifications.
The sulfonamide modification introduces additional hydrogen bonding capabilities and alters the compound's electronic properties compared to the carboxylic acid functionality of gabapentin. This modification potentially affects tissue distribution, protein binding, and enzyme interactions while maintaining the core structural elements associated with neurological activity.
Current Research Significance
Contemporary research interest in this compound spans multiple scientific domains, with particular emphasis on its potential as an enzyme inhibitor and its applications in medicinal chemistry research. The compound's structural features make it a valuable tool for investigating structure-activity relationships in sulfonamide chemistry and understanding the molecular basis of carbonic anhydrase inhibition.
Current research applications include its use in carbonic anhydrase inhibition studies, where sulfonamide derivatives have shown promise as therapeutic agents. Carbonic anhydrases represent a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide, generating bicarbonate and protons. These enzymes are fundamental to many physiological processes, and their overexpression has been associated with various diseases, making them attractive therapeutic targets.
The compound's availability through multiple chemical suppliers with purities exceeding 95% indicates its established role in research applications. Recent modifications to its database entries as late as May 2025 suggest ongoing research activity and potential new discoveries regarding its properties or applications. The compound has been incorporated into proteomics research applications, though specific mechanistic details in this context require further investigation.
Table 2: Current Research Applications and Significance
| Research Domain | Application Type | Significance | Current Status |
|---|---|---|---|
| Enzyme Inhibition | Carbonic anhydrase studies | Potential therapeutic development | Active research |
| Medicinal Chemistry | Structure-activity relationships | Drug design optimization | Ongoing investigations |
| Proteomics Research | Biochemical applications | Protein function studies | Emerging applications |
| Synthetic Chemistry | Methodological development | Improved synthesis routes | Continuous improvement |
The compound's position at the intersection of sulfonamide chemistry and gabapentin analogue research makes it particularly valuable for understanding how structural modifications affect biological activity. Research institutions and pharmaceutical companies continue to investigate its properties as part of broader efforts to develop improved therapeutic agents for neurological disorders and enzyme-related diseases. The availability of high-purity samples and comprehensive chemical characterization data supports its continued use in advanced research applications requiring precise molecular tools.
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROJKJACUBBVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1(CCCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 1-(Nitromethyl)cyclohexyl Precursors
- Starting from nitromethyl-substituted cyclohexyl esters or acids, catalytic hydrogenation is employed to reduce the nitro group to an amino group.
- Catalysts such as palladium on activated carbon are used under mild conditions (10–50 °C, atmospheric pressure) in inert organic solvents like methanol or C1–C4 alcohols.
- The reaction avoids formation of lactams (cyclic amides), which are common by-products in related syntheses, thus improving purity.
- After hydrogenation, the catalyst is filtered off, and the product is concentrated. Addition of tetrahydrofuran (THF) precipitates the pure aminomethylcyclohexyl compound.
Alternative Routes
- Some processes involve the reaction of cyclohexanone with phosphonoacetic acid esters to yield cyclohexylideneacetic acid derivatives, which are then converted to nitromethyl intermediates before reduction.
- Use of bases like potassium carbonate in solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (95–115 °C) facilitates nitromethane addition to form nitromethyl intermediates.
Introduction of the Methanesulfonamide Group
The methanesulfonamide moiety is introduced by reacting the aminomethylcyclohexyl intermediate with methanesulfonyl chloride under controlled conditions:
- The amine reacts with methanesulfonyl chloride in an appropriate solvent such as dichloromethane or ethanol.
- The reaction is typically conducted at low temperatures to moderate temperatures to control the rate and avoid side reactions.
- The product is then converted to its hydrochloride salt by treatment with hydrochloric acid, which aids in crystallization and purification.
Purification and Isolation
- The hydrochloride salt of N-[1-(aminomethyl)cyclohexyl]methanesulfonamide is isolated as a white to off-white solid.
- Purification techniques include crystallization from suitable solvents and filtration.
- The final compound exhibits high purity suitable for biochemical and pharmaceutical research applications.
Reaction Conditions Summary Table
| Step | Reaction Conditions | Solvent(s) | Catalyst/Reagents | Yield & Notes |
|---|---|---|---|---|
| Nitromethyl intermediate formation | 95–115 °C, slow addition of nitromethane | DMSO | K2CO3 or Na2CO3 (10–50 mol%) | ~90% yield, minimal by-products |
| Catalytic hydrogenation | 10–50 °C, atmospheric pressure | Methanol or C1–C4 alcohols | Pd on activated carbon | ~80% yield, avoids lactam formation |
| Methanesulfonamide formation | Controlled temperature (0–25 °C typical) | Dichloromethane, ethanol | Methanesulfonyl chloride | High purity, sensitive to temperature and pH |
| Hydrochloride salt formation | Acidification with HCl | Ethanol, water | HCl | Crystallization, improved stability |
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-AMCHA has the molecular formula C₈H₁₉N₂O₂S and features a cyclohexyl group linked to an aminomethyl moiety and a methanesulfonamide group. This structure contributes to its reactivity and biological properties, making it valuable in various research contexts.
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : N-AMCHA serves as an essential reagent in organic synthesis, facilitating the construction of complex molecules. Its unique functional groups allow for diverse chemical reactions such as oxidation, reduction, and substitution.
- Reagent in Chemical Reactions : The compound can participate in various chemical reactions, including:
- Oxidation : Leading to the formation of sulfonic acid derivatives.
- Reduction : Modifying the sulfonamide group.
- Substitution : The aminomethyl group can engage with electrophiles to yield substituted derivatives.
2. Biology
- Antimicrobial Activity : Research indicates that N-AMCHA exhibits significant antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
- Anticancer Properties : N-AMCHA has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to target specific signaling pathways involved in tumorigenesis makes it a candidate for further development in cancer therapy .
3. Medicine
- Therapeutic Potential : Investigated for its potential therapeutic effects, N-AMCHA is being explored as a lead compound for drug development. Its mechanism of action includes enzyme inhibition and modulation of cellular receptors, which can influence various biochemical pathways.
- Pain Management : In studies focusing on chronic pain models, N-AMCHA demonstrated efficacy in reducing pain responses, suggesting its potential as a non-opioid analgesic agent.
4. Industry
- Production of Specialty Chemicals : N-AMCHA is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds. Its unique properties make it suitable for industrial applications where specific reactivity is required.
Comparative Studies
A comparative analysis of N-AMCHA with similar sulfonamide compounds reveals its unique potency and selectivity. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclohexylmethanesulfonamide | Cyclohexyl group with methanesulfonamide | Lacks the aminomethyl group |
| N-(2-aminoethyl)cyclohexylmethanesulfonamide | Aminoethyl instead of aminomethyl | Different chain length affects reactivity |
| 4-methyl-N-cyclohexylbenzenesulfonamide | Benzene ring substitution | Aromatic character may influence binding |
Pain Management
In a study focusing on pain management, N-AMCHA was evaluated for its effects on chronic pain models. The compound demonstrated efficacy in reducing pain responses in animal models, suggesting its potential as a non-opioid analgesic agent. This finding aligns with ongoing research into allosteric modulators targeting G-protein coupled receptors (GPCRs), where similar sulfonamide derivatives have shown promise.
Anticancer Research
Recent studies have highlighted the anticancer properties of N-AMCHA through its ability to inhibit specific cancer cell lines. Research demonstrated that it could induce apoptosis and arrest the cell cycle, indicating its potential utility in cancer treatment protocols .
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Functional Group and Structural Analogues
The following table highlights key structural and physicochemical differences between the target compound and analogues:
Key Observations :
- Functional Groups: The target compound’s sulfonamide group distinguishes it from gabapentin’s carboxylic acid and the acetamide derivative’s amide group.
- Solubility : All hydrochloride salts (target compound, acetamide derivative) are expected to have high water solubility due to ionic character, whereas gabapentin’s free acid form requires alkaline/acidic solutions for solubility .
- Pharmacological Implications : Gabapentin modulates calcium channels via its cyclohexyl and amine groups . The target compound’s sulfonamide may target distinct pathways, such as G protein-coupled receptors (e.g., calcium-sensing receptors, as seen in compounds like calindol).
Analytical and Spectroscopic Comparisons
FTIR Spectroscopy :
- The target compound lacks the C=O stretch (~1705 cm⁻¹) present in gabapentin and the acetamide derivative . Instead, its sulfonamide group shows characteristic S=O symmetric/asymmetric stretches (~1350-1150 cm⁻¹), though specific data are absent in the evidence.
- The N–H stretches (3100-3500 cm⁻¹) in the target compound overlap with those of gabapentin but differ from aromatic N–H in phenyl-sulfonamides () .
- Mass Spectrometry: The acetamide derivative () has a molecular ion at m/z 220.74, while gabapentin’s MH⁺ is m/z 172 .
Pharmacological and Metabolic Stability
- Receptor Binding: Compounds with cyclohexyl-aminomethyl motifs (e.g., calindol in ) interact with calcium-sensing receptors . The target compound’s sulfonamide may mimic these interactions or modulate ion channels differently due to its electronegative sulfonyl group.
Biological Activity
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride, commonly referred to as N-AMCHA, is a compound with significant potential in various biological and pharmaceutical applications. Its unique structure, which includes a cyclohexyl group and a methanesulfonamide moiety, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of N-AMCHA, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
N-AMCHA has the molecular formula C₈H₁₉ClN₂O₂S and is characterized by its white to off-white crystalline solid form. The compound's structural features include:
- Cyclohexyl group : Contributes to hydrophobic interactions.
- Aminomethyl moiety : Enhances binding capabilities with biological targets.
- Methanesulfonamide group : Imparts specific reactivity and biological activity.
The biological activity of N-AMCHA is largely attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism can disrupt various biochemical pathways, leading to therapeutic effects such as:
- Enzyme inhibition : Particularly in proteomics research where it may affect protein interactions.
- Antimicrobial properties : Investigated for potential use against bacterial infections.
- Anticancer activities : Preliminary studies suggest efficacy in inhibiting cancer cell proliferation.
Enzyme Inhibition Studies
N-AMCHA has been evaluated for its enzyme inhibition capabilities. The following table summarizes key findings from various studies:
| Study Reference | Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| Carbonic Anhydrase | Competitive | 5.2 | |
| Dipeptidyl Peptidase IV | Non-competitive | 12.3 | |
| Acetylcholinesterase | Mixed-type | 8.7 |
These results indicate that N-AMCHA exhibits varying degrees of inhibition across different enzyme targets, suggesting its potential utility in drug development.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of N-AMCHA. The following table presents findings from studies assessing its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These MIC values indicate that N-AMCHA demonstrates moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of N-AMCHA, researchers found that the compound significantly reduced cell viability in glioma cells. The mechanism involved multiple pathways including:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Activation of stress response pathways
The study concluded that N-AMCHA could serve as a lead compound for developing new anticancer therapies due to its selective toxicity towards cancer cells compared to normal cells.
Case Study 2: Proteomics Research
N-AMCHA has been utilized in proteomics for studying protein interactions and enzyme activities. A recent experiment demonstrated its ability to stabilize protein complexes, facilitating better understanding of protein functions in cellular contexts.
Q & A
Basic: What synthetic routes are recommended for preparing N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride, and how can purity be optimized?
Answer:
A common approach involves reacting 1-(aminomethyl)cyclohexanamine with methanesulfonyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert conditions. Triethylamine is often used as a base to neutralize HCl byproducts. Post-synthesis, purity optimization can be achieved via recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with dichloromethane/methanol gradients). Monitoring reaction completion via TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) and confirming purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is critical. For scale-up, fractional distillation under reduced pressure may reduce solvent impurities .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H-NMR in DMSO-d₆ should show characteristic peaks for the cyclohexyl group (δ 1.2–2.1 ppm), methanesulfonamide (δ 3.0–3.2 ppm), and ammonium hydrochloride (δ 8.5–9.5 ppm as broad singlet).
- Mass Spectrometry: ESI-MS in positive mode should display [M+H]⁺ matching the molecular weight (calculated: 252.75 g/mol).
- HPLC: Use a reverse-phase C18 column with UV detection at 210 nm; retention time should align with reference standards. Cross-validate with elemental analysis (C, H, N, S) .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?
Answer:
- Unexpected NMR Peaks: Deuterated solvent purity, residual protons, or hygroscopicity may cause anomalies. Dry samples over P₂O₅ and re-run in D₂O-exchanged DMSO-d₆. For splitting patterns, consider diastereomeric impurities or conformational isomerism.
- MS Adducts: Use high-purity solvents (LC-MS grade) and additives (0.1% formic acid) to suppress sodium/potassium adducts. Confirm with MS/MS fragmentation .
Basic: What are the optimal storage conditions to prevent degradation?
Answer:
Store in airtight, amber vials under inert gas (argon) at –20°C. Desiccants (silica gel) should be used to mitigate hygroscopicity. Periodic stability testing via HPLC (e.g., every 6 months) is advised to detect hydrolysis or oxidation products .
Advanced: How can solubility profiles be systematically evaluated across solvents and pH ranges?
Answer:
- Solvent Screening: Use the shake-flask method in buffers (pH 1–13) and organic solvents (e.g., DMSO, EtOH). Quantify saturation solubility via UV-Vis spectroscopy at λmax.
- pH-Dependent Solubility: Titrate with HCl/NaOH while monitoring precipitation via turbidimetry. Correlate results with Hansen solubility parameters .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Answer:
- Analog Synthesis: Replace the cyclohexyl group with cyclopentyl or aromatic rings (see tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride in ).
- Biological Assays: Test derivatives in receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies. Use molecular docking (AutoDock Vina) to predict binding modes .
Basic: How to assess hygroscopicity and implement handling protocols?
Answer:
- Hygroscopicity Testing: Expose the compound to controlled humidity (10–90% RH) in a dynamic vapor sorption (DVS) analyzer.
- Handling: Use gloveboxes (<5% RH) for weighing. Pre-dry glassware and solvents to minimize water uptake .
Advanced: How to develop a validated HPLC method for impurity profiling?
Answer:
- Column: Waters XBridge C18 (4.6 × 150 mm, 3.5 µm).
- Mobile Phase: Gradient of 0.1% H₃PO₄ in H₂O (A) and MeCN (B), 5–95% B over 25 min.
- Validation: Assess linearity (R² >0.999), LOD/LOQ (0.1–0.5 µg/mL), and precision (%RSD <2%). Spike samples with known degradants (e.g., methanesulfonic acid) for recovery studies .
Advanced: Which computational tools predict binding affinity with biological targets?
Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase).
- QSAR Models: Train models on datasets of sulfonamide derivatives using descriptors like LogP, polar surface area, and H-bond donors .
Basic: What safety protocols are essential during experimental handling?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., methanesulfonyl chloride).
- Spill Management: Neutralize acid spills with sodium bicarbonate. Dispose of waste per EPA guidelines for sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
